Benzyl azepan-4-ylcarbamate
Description
Benzyl azepan-4-ylcarbamate is a carbamate derivative featuring a benzyl group attached to an azepane (7-membered nitrogen-containing heterocycle) via a carbamate linkage (-O-CO-NH-).
Properties
CAS No. |
878630-97-8 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 |
IUPAC Name |
benzyl N-(azepan-4-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17) |
InChI Key |
OYUPHPOSBVVVOJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCNC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CCNC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Modifications
Key Observations:
Polarity and Solubility :
- The HCl salt of benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate likely exhibits higher aqueous solubility than the parent compound due to ionic character .
- Azepane-4-carboxylic acid, with a strongly ionizable carboxylic acid group, may display pH-dependent solubility, contrasting with the neutral carbamate .
The benzyl group may undergo oxidative metabolism to benzyl alcohol, a metabolite with documented toxicity in high doses .
Biological Interactions :
- The hydroxyl group in benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate could facilitate hydrogen bonding with target proteins, enhancing affinity but possibly reducing blood-brain barrier penetration.
- Azepane-4-carboxylic acid’s carboxylic acid group may limit membrane permeability but enable salt-bridge interactions in enzymatic active sites .
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